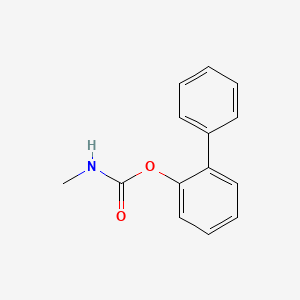![molecular formula C21H18N4O3S2 B12012154 2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012154.png)
2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
IUPAC Name: (Z)-N-(2-allylamino-4-oxo-3,4-dihydrothieno[3,2-d]thiazol-5-ylmethylene)-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Molecular Formula: C₂₀H₁₈N₆O₂S₃
Structure: !Compound Structure
This compound combines elements from various chemical families: pyrimidines, thiazolidines, and thienothiazoles. Its intricate arrangement suggests potential biological activity.
Métodos De Preparación
Synthetic Routes::
Condensation Reaction: The compound can be synthesized via a condensation reaction between an aldehyde (2-furylmethyl aldehyde) and a thiosemicarbazide derivative.
Thiazolidine Formation: The resulting intermediate undergoes cyclization to form the thiazolidine ring.
Pyrimidine Ring Closure: The pyrimidine ring is formed by reacting the thiazolidine intermediate with an appropriate pyrimidine precursor.
- Industrial-scale production typically involves multistep synthesis, purification, and isolation. Specific conditions and reagents vary depending on the manufacturer.
Análisis De Reacciones Químicas
Oxidation: The compound contains a thiazolidine ring, which can be oxidized to form a thiazole ring.
Reduction: Reduction of the pyrimidine moiety may yield related derivatives.
Substitution: The allylamine group can undergo nucleophilic substitution reactions.
Reagents: Common reagents include thionyl chloride, hydrazine, and various metal catalysts.
Major Products: Diverse derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigated as potential antiviral, antibacterial, or antitumor agents.
Biological Studies: Used to probe enzyme inhibition, receptor binding, and cellular pathways.
Industry: May find applications in materials science or catalysis.
Mecanismo De Acción
Targets: Likely interacts with enzymes, receptors, or nucleic acids.
Pathways: Further research needed to elucidate specific mechanisms.
Comparación Con Compuestos Similares
Similar Compounds: Other thiazolidine-containing molecules, such as penicillins or cephalosporins.
Uniqueness: The combination of thiazolidine, pyrimidine, and allylamine motifs sets it apart.
Propiedades
Fórmula molecular |
C21H18N4O3S2 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4O3S2/c1-3-8-22-18-15(19(26)24-11-13(2)6-7-17(24)23-18)10-16-20(27)25(21(29)30-16)12-14-5-4-9-28-14/h3-7,9-11,22H,1,8,12H2,2H3/b16-10- |
Clave InChI |
KCOHMOMHJWABRB-YBEGLDIGSA-N |
SMILES isomérico |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


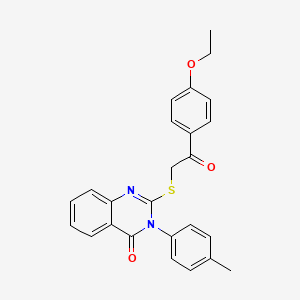
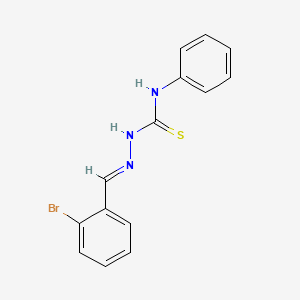
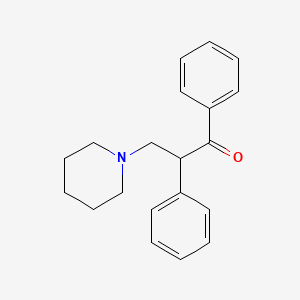
![5-(benzenesulfonyl)-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12012091.png)
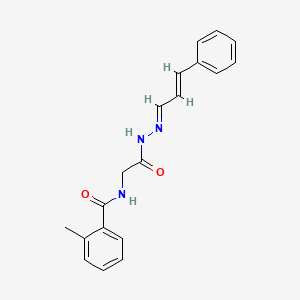
![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)
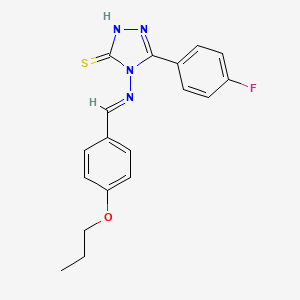
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)

![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012127.png)


